Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide†
RSC Advances Pub Date: 2024-01-02 DOI: 10.1039/D3RA07836A
Abstract
The Phe-incorporated cyclic peptide [cyclo(-Phe1-oxazoline2-D-Val3-thiazole4-Ile5-oxazoline6-D-Val7-thiazole8-)] is in a conformational equilibrium between square and folded forms in solution. In the folded form, a CH⋯π interaction between the Phe1 aromatic ring and the Oxz2 methyl group is observed. We endeavored to control the local conformation and thus modulate the CH⋯π interaction and flexibility of the Phe1 side chain by controlling the electronic substituent effects at the 4-position of the aromatic ring of the Phe1 residue. The effect of the 4-substituent on the global conformation was indicated by the linear relationship between the conformational free energies (ΔGo) determined through NMR-based quantification and the Hammett constants (σ). Electron-donating substituents, which had relatively strong CH⋯π interactions, promoted peptide folding by restraining the loss in entropy. Local control by the 4-substituent effects suggested that the Phe side chain exerts an entropic influence on the folding of these cyclic peptides.
![Graphical abstract: Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide](http://scimg.chem960.com/usr/1/D3RA07836A.jpg)
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